

# Paromomycin efficacy compared to pentamidine for leishmaniasis

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Comparison of Paromomycin and Pentamidine for the Treatment of Leishmaniasis

#### Introduction

Leishmaniasis, a vector-borne disease caused by protozoan parasites of the genus Leishmania, presents a significant global health challenge. The disease manifests in several forms, primarily visceral leishmaniasis (VL), a systemic and often fatal condition, and cutaneous leishmaniasis (CL), which causes skin lesions. Treatment options are limited, and issues such as drug toxicity and emerging parasite resistance necessitate a thorough understanding of the available therapeutic agents. This guide provides a detailed, objective comparison of two critical antileishmanial drugs: paromomycin and pentamidine, focusing on their efficacy, mechanisms of action, and safety profiles, supported by experimental data for researchers, scientists, and drug development professionals.

#### **Mechanism of Action**

The therapeutic effects of paromomycin and pentamidine stem from distinct molecular interactions within the Leishmania parasite.

Paromomycin: As an aminoglycoside antibiotic, paromomycin primarily targets protein synthesis. Its mechanism involves binding to the A site of the 16S ribosomal RNA within the parasite's 30S ribosomal subunit.[1][2] This interaction disrupts the translation process, inhibiting protein synthesis.[3][4] Additionally, paromomycin has been shown to affect the



mitochondrial membrane potential, further compromising the parasite's metabolic functions.[3] [5]

Pentamidine: The antiprotozoal action of pentamidine is multifaceted and not entirely elucidated. It is known to interfere with parasite DNA, RNA, phospholipid, and protein synthesis.[6][7] Key proposed mechanisms include the intercalation into the parasite's DNA, inhibition of topoisomerase enzymes crucial for DNA replication, disruption of the polyamine biosynthesis pathway, and induction of mitochondrial dysfunction, leading to a collapse in mitochondrial membrane potential.[8][9][10]



Fig. 1: Mechanisms of Action

Click to download full resolution via product page

Fig. 1: Mechanisms of Action

## **Comparative Efficacy**

The clinical effectiveness of paromomycin and pentamidine varies depending on the Leishmania species, the clinical form of the disease, and the geographical region.



#### **Visceral Leishmaniasis (VL)**

Paromomycin has been established as an effective treatment for VL, particularly in the Indian subcontinent.[2][11] Pentamidine is generally considered a second-line therapy, often used in cases of resistance to other drugs or for relapse prevention in specific patient populations.[12]

| Drug                        | Dosage<br>Regimen                           | Efficacy (Final<br>Cure Rate)    | Region/Study<br>Population       | Citation |
|-----------------------------|---------------------------------------------|----------------------------------|----------------------------------|----------|
| Paromomycin                 | 11 mg/kg/day for<br>21 days                 | 98.6% (Initial)                  | India                            | [5]      |
| 15 mg/kg/day for<br>21 days | 63.8% - 67.4%                               | East Africa                      | [5]                              |          |
| 20 mg/kg/day for<br>21 days | 97.0%                                       | India (Jha et al.)               | [5]                              | _        |
| 15 mg/kg/day for<br>21 days | 94.2%                                       | Bangladesh                       | [13]                             | _        |
| Pentamidine                 | Not specified (various)                     | 84.8% (Pooled,<br>RCTs)          | Global<br>(Systematic<br>Review) | [14][15] |
| Not specified (various)     | 90.7% (Pooled,<br>Observational)            | Global<br>(Systematic<br>Review) | [14][15]                         |          |
| 4 mg/kg monthly             | 71% (Relapse-<br>free survival at<br>12 mo) | HIV co-infected patients         | [16][17]                         | _        |

## **Cutaneous Leishmaniasis (CL)**

For CL, treatment choice is highly dependent on the causative species. Paromomycin is often used as a topical formulation, while pentamidine is administered systemically for specific species.



| Drug                          | Formulation/R<br>egimen    | Efficacy (Cure<br>Rate)         | Species/Regio<br>n           | Citation |
|-------------------------------|----------------------------|---------------------------------|------------------------------|----------|
| Paromomycin                   | Topical (with MBCL)        | Comparable to intralesional SbV | Old World (L.<br>major)      | [18]     |
| Topical                       | Inferior to parenteral SbV | New World                       | [18]                         |          |
| Parenteral                    | Similar to parenteral SbV  | New World                       | [18]                         |          |
| Topical (15% PM + Gentamicin) | 79%                        | New World (L. panamensis)       | [19]                         | _        |
| Pentamidine                   | Parenteral                 | 78.8% (Pooled,<br>RCTs)         | Tegumentary<br>Leishmaniasis | [14][15] |
| Intramuscular                 | Required<br>treatment      | L. guyanensis                   | [20]                         |          |

## **Experimental Protocols**

The evaluation of antileishmanial drugs relies on standardized in vitro and in vivo experimental models.

#### **In Vitro Assays**

- Parasite Culture: Leishmania promastigotes are cultured axenically. For amastigote studies, host cells such as murine macrophages (e.g., J774 cell line) or human monocyte lines (e.g., THP-1) are infected with stationary-phase promastigotes.[21][22]
- Drug Susceptibility: Parasites or infected macrophages are exposed to serial dilutions of the test drug (paromomycin or pentamidine).
- Efficacy Measurement: The 50% inhibitory concentration (IC50) or 50% effective
  concentration (EC50) is determined by quantifying parasite viability. This can be done
  through microscopic counting, colorimetric assays (e.g., MTT), or fluorometric/luminescencebased methods using reporter-expressing parasites.[21][23]



#### In Vivo Models

- Animal Models: BALB/c mice and golden Syrian hamsters are the most common models for VL and CL.[23][24]
- Infection: Animals are infected with Leishmania parasites (promastigotes or amastigotes)
  through routes that mimic natural infection, such as intravenous injection for VL or
  intradermal injection for CL.[23][25]
- Treatment: Once infection is established, animals are treated with the drug regimen under investigation.
- Efficacy Assessment: For VL, treatment efficacy is determined by quantifying the parasite burden in the liver and spleen (expressed as Leishman-Donovan Units or via qPCR). For CL, efficacy is measured by tracking lesion size and determining the parasite load within the lesion.[23][25]





Fig. 2: General Experimental Workflow

Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. journals.asm.org [journals.asm.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Paromomycin: uptake and resistance in Leishmania donovani PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and Safety of Paromomycin for Visceral Leishmaniasis: A Systematic Review -PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pentamidine Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]
- 9. What is Pentamidine Isethionate used for? [synapse.patsnap.com]
- 10. Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Interest in paromomycin for the treatment of visceral leishmaniasis (kala-azar) PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effectiveness Study of Paromomycin IM Injection (PMIM) for the Treatment of Visceral Leishmaniasis (VL) in Bangladesh | PLOS Neglected Tropical Diseases [journals.plos.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Efficacy and safety of pentamidine isethionate for tegumentary and visceral human leishmaniasis: a systematic review PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of Pentamidine As Secondary Prophylaxis to Prevent Visceral Leishmaniasis Relapse in HIV Infected Patients, the First Twelve Months of a Prospective Cohort Study | PLOS Neglected Tropical Diseases [journals.plos.org]
- 17. researchgate.net [researchgate.net]







- 18. Is Paromomycin an Effective and Safe Treatment against Cutaneous Leishmaniasis? A Meta-Analysis of 14 Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Topical paromomycin for New World cutaneous leishmaniasis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 20. Cutaneous leishmaniasis treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Visceral leishmaniasis: Experimental models for drug discovery PMC [pmc.ncbi.nlm.nih.gov]
- 22. Experimental Induction of Paromomycin Resistance in Antimony-Resistant Strains of L. donovani: Outcome Dependent on In Vitro Selection Protocol PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. mdpi.com [mdpi.com]
- 25. A Review: The Current In Vivo Models for the Discovery and Utility of New Antileishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Paromomycin efficacy compared to pentamidine for leishmaniasis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1245641#paromomycin-efficacy-compared-to-pentamidine-for-leishmaniasis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com